(2-Methylquinolin-5-YL)boronic acid
Overview
Description
Scientific Research Applications
Fluorescent Boronic Acids
A study by Cheng et al. (2010) explores a series of isoquinolinylboronic acids, including (2-Methylquinolin-5-YL)boronic acid, which exhibit high affinities for diol-containing compounds at physiological pH. These compounds, when interacting with sugars like D-glucose, show significant fluorescence changes, making them potential candidates for sensor design (Cheng et al., 2010).
Synthesis of Quinoline Derivatives
Trofimov et al. (2018) investigated the reaction of 2-methylquinoline with various compounds under mild conditions, leading to the formation of quinoline derivatives. This study highlights the chemical versatility and potential applications of 2-methylquinoline in synthesizing complex organic molecules (Trofimov et al., 2018).
Boronic Acid-Functionalized Copolymers
Vancoillie et al. (2016) discuss the synthesis of boronic acid-decorated poly(2-oxazoline)s. These (co)polymers exhibit responsiveness to pH and sugar concentrations, making them suitable for applications in drug delivery and sensor materials. The study addresses the challenges and advances in boronic acid-based polymer research (Vancoillie et al., 2016).
Chemosensor Design
Laughlin et al. (2012) studied the kinetic properties of the binding between arylboronic acids, including isoquinolinylboronic acids, and various sugars. These findings are crucial for understanding the rapid binding behavior of boronic acids with sugars, which is fundamental in designing effective chemosensors (Laughlin et al., 2012).
Photophysical Properties
Li et al. (2010) synthesized a series of novel quinoline-based aryl-substituted styryl derivatives, starting with this compound. This work contributes to understanding the photophysical properties of these compounds, which could be significant in the development of new materials and sensors (Li et al., 2010).
C–H Borylation Studies
Tajuddin et al. (2012) conducted a study on the borylation of quinolines, including 2-methylquinoline, which provides insights into the regiochemistry and selectivity of these reactions. This research is pertinent in the context of late-stage functionalization of heterocycles like quinolines (Tajuddin et al., 2012).
Scientific Research Applications of this compound
1. Fluorescent Sensor Design
- Fluorescent Boronic Acids for Diol Recognition: A class of isoquinolinylboronic acids, including this compound, shows high affinity for diol-containing compounds at physiological pH, making them suitable for sensor design. These acids exhibit significant fluorescence changes upon binding with diols like D-glucose (Cheng et al., 2010).
2. Organic Synthesis
- Synthesis of Quinoline Derivatives: The compound reacts with 1-(het)aryl-3-phenylprop-2-yn-1-ones under mild conditions to form 2-{5’-(het)aryl[1,1’:3’,1”]terphenyl-4’-yl}quinolines. This highlights its utility in synthesizing complex organic molecules (Trofimov et al., 2018).
3. Polymer Chemistry
- Boronic Acid-Functionalized Copolymers: The compound is part of research on boronic acid-functionalized polymers, which are responsive to pH and sugar concentrations. These properties make them useful in responsive membranes and sensor materials (Vancoillie et al., 2016).
4. Chemosensor Kinetics
- Kinetic Study of Boronic Acid-Diol Binding: The compound's binding kinetics with various sugars were studied, providing insights into its rapid binding behavior, crucial for the design of effective chemosensors (Ni et al., 2012).
5. Photophysical Properties
- Quinoline-Based Aryl Substituted Styryl Derivatives: The compound's reactions with boronic acid derivatives were studied to create novel quinoline-based derivatives, shedding light on photophysical properties relevant to material development (Li et al., 2010).
Mechanism of Action
Target of Action
The primary target of (2-Methylquinolin-5-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of carbon–carbon bond formation. It plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key method for creating carbon–carbon bonds . The downstream effects of this pathway include the formation of complex organic compounds through the creation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable and readily prepared
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . On a cellular level, the effects would depend on the specific context in which the compound is used, such as the synthesis of a particular organic compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by air and moisture . Additionally, the efficacy of the Suzuki–Miyaura coupling reaction can be influenced by the presence of other chemicals in the reaction environment .
Biochemical Analysis
Biochemical Properties
(2-Methylquinolin-5-YL)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its function as a biochemical tool in various applications, including sensing and enzyme inhibition .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific enzymes can lead to the inhibition or activation of metabolic pathways, thereby affecting cellular homeostasis . Additionally, this compound has been shown to impact the electrophoresis of glycated molecules, highlighting its role in cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols, which is a key mechanism in its function as an enzyme inhibitor or activator . This interaction can lead to changes in gene expression and enzyme activity, thereby modulating various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including disruption of cellular function and metabolic imbalances . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The interaction with specific enzymes, such as those involved in the Suzuki–Miyaura coupling, highlights its role in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its biochemical activity . The distribution of this compound within tissues can also affect its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
(2-methylquinolin-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7/h2-6,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBXNRMOAXIQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=NC2=CC=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591796 | |
Record name | (2-Methylquinolin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628692-16-0 | |
Record name | (2-Methylquinolin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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